- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,

Cas no 942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine)

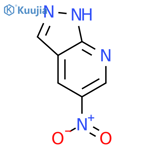

![1H-Pyrazolo[3,4-B]pyridin-5-amine structure](https://pt.kuujia.com/scimg/cas/942185-01-5x500.png)

942185-01-5 structure

Nome do Produto:1H-Pyrazolo[3,4-B]pyridin-5-amine

1H-Pyrazolo[3,4-B]pyridin-5-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- 1H-Pyrazolo[3,4-b]pyridin-5-amine

- 5-Amino-1H-pyrazolo[3,4-b]pyridine

- 1H-Pyrazolo[3,4-b]pyridin-5-ylamine

- pyrazolo[5,4-b]pyridine-5-ylamine

- OVICNYHPCJRQEY-UHFFFAOYSA-N

- SBB073488

- STL414928

- PB20505

- AK114280

- ST1171144

- AB0038308

- ST45255704

- Y5668

- 2H-pyrazolo[3,4-b]pyridin-5-amine

- WQA

- SCHEMBL1496196

- DTXSID20673053

- AKOS005169606

- EN300-176231

- 1H-Pyrazolo[3 pound not4-b]pyridin-5-amine

- CS-D0316

- SY031794

- MFCD10699403

- DB-345760

- 942185-01-5

- GS-6692

- 1H-Pyrazolo[3,4-B]pyridin-5-amine

-

- MDL: MFCD10699403

- Inchi: 1S/C6H6N4/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,7H2,(H,8,9,10)

- Chave InChI: OVICNYHPCJRQEY-UHFFFAOYSA-N

- SMILES: N1NC2C(=CC(=CN=2)N)C=1

Propriedades Computadas

- Massa Exacta: 134.059246208g/mol

- Massa monoisotópica: 134.059246208g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 0

- Complexidade: 127

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 67.6

- XLogP3: 0.1

1H-Pyrazolo[3,4-B]pyridin-5-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-176231-0.25g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95% | 0.25g |

$27.0 | 2023-09-20 | |

| Enamine | EN300-176231-2.5g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95% | 2.5g |

$119.0 | 2023-09-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00423-1G |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 97% | 1g |

¥ 640.00 | 2023-04-12 | |

| Chemenu | CM109144-50g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95%+ | 50g |

$1513 | 2024-07-19 | |

| Enamine | EN300-176231-1.0g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95% | 1g |

$56.0 | 2023-06-03 | |

| Chemenu | CM109144-1g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95%+ | 1g |

$94 | 2024-07-19 | |

| eNovation Chemicals LLC | D494268-1G |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 97% | 1g |

$105 | 2024-05-23 | |

| Enamine | EN300-176231-10.0g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95% | 10g |

$435.0 | 2023-06-03 | |

| Chemenu | CM109144-10g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95%+ | 10g |

$473 | 2024-07-19 | |

| Chemenu | CM109144-100g |

1H-pyrazolo[3,4-b]pyridin-5-amine |

942185-01-5 | 95%+ | 100g |

$2459 | 2024-07-19 |

1H-Pyrazolo[3,4-B]pyridin-5-amine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Stannous chloride Solvents: Ethanol , Toluene ; 3 h, 70 °C; 70 °C → rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

Referência

- N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

Referência

- Polycyclic indazole derivatives that are ERK inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Ethyl acetate ; 22 °C

Referência

- Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors, ACS Medicinal Chemistry Letters, 2011, 2(5), 342-347

Método de produção 5

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 1 atm, rt

Referência

- Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy, European Journal of Medicinal Chemistry, 2017, 131, 1-13

Método de produção 6

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 15 h, rt

Referência

- Preparation of substituted bicyclic aromatic carboxamide and urea derivatives as vanilloid receptor ligands, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Triethylsilane Catalysts: Palladium Solvents: Ethanol ; rt; 1 h, rt

Referência

- Novel imidazopyriminespyrazolopyridin-benzenesulfonamide analog antifungal compounds directed against plant pathogenic basidiomycete fungi, World Intellectual Property Organization, , ,

1H-Pyrazolo[3,4-B]pyridin-5-amine Raw materials

- 5-Nitro-1H-pyrazolo[3,4-b]pyridine

- Carbamic acid, N-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[3,4-b]pyridin-5-yl]-, 1,1-dimethylethyl ester

1H-Pyrazolo[3,4-B]pyridin-5-amine Preparation Products

1H-Pyrazolo[3,4-B]pyridin-5-amine Literatura Relacionada

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

942185-01-5 (1H-Pyrazolo[3,4-B]pyridin-5-amine) Produtos relacionados

- 1220029-40-2(3-(4-Propylphenoxy)pyrrolidine hydrochloride)

- 41806-25-1(p-Chlorobenzoyl Anisole)

- 866248-65-9((2S)-2-(2S,3S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidopropanoic acid)

- 99334-01-7(Oxiranecarboxylic acid, 3-(4-chlorophenyl)-3-methyl-, methyl ester)

- 2411299-14-2(2-chloro-N-[(4-chlorophenyl)(pyrazin-2-yl)methyl]-N-methylpropanamide)

- 2138117-89-0(1-(iodomethyl)-4-methyl-1-(pentan-2-yloxy)cyclohexane)

- 2680788-88-7(tert-butyl N-{3-cyano-1-3-(dimethylamino)propyl-4,5-dimethyl-1H-pyrrol-2-yl}carbamate)

- 887218-70-4(8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-phenyl-2H-chromen-2-one)

- 2104602-35-7(Tert-butyl 3-(2-methyl-1,3-thiazol-4-yl)piperazine-1-carboxylate)

- 1805423-57-7(2-(Aminomethyl)-6-cyano-4-(difluoromethyl)-3-hydroxypyridine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:942185-01-5)1H-Pyrazolo[3,4-B]pyridin-5-amine

Pureza:99%

Quantidade:100g

Preço ($):1548.0